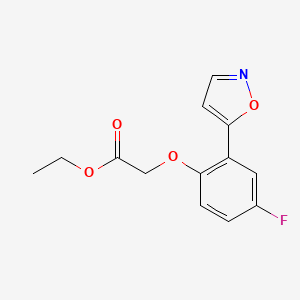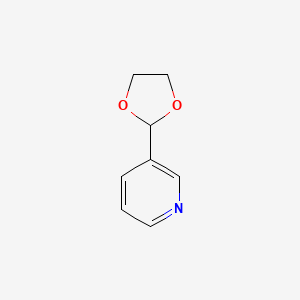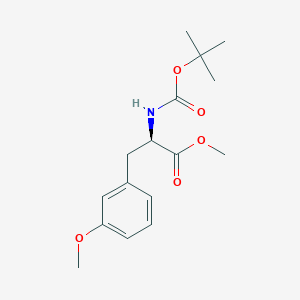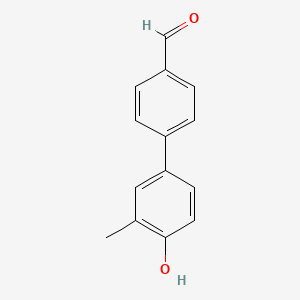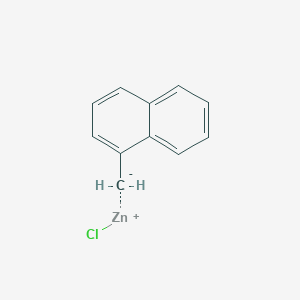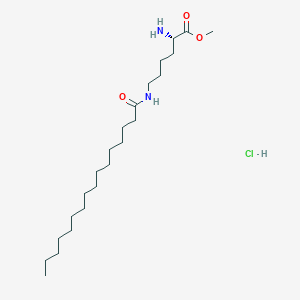
H-L-Lys(Palm)-OMe*HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-L-Lys(Palm)-OMe*HCl, also known as palmitoyl-L-lysine hydrochloride, is a type of lipopeptide that is widely used in biochemical and physiological research. It is a derivative of the amino acid L-lysine, and is composed of a lysine residue attached to a palmitoyl group. This compound has been studied for its potential use in a variety of lab experiments and research applications, due to its ability to interact with cell membranes and proteins. In
Applications De Recherche Scientifique
H-L-Lys(Palm)-OMe*HCl has been studied for its potential use in a variety of scientific research applications, due to its ability to interact with cell membranes and proteins. It has been used in studies of cell signaling, membrane transport, and protein-protein interactions, as well as in studies of the effects of drugs and toxins on cell membranes. Additionally, it has been used in studies of the structure and function of cell membranes, and in studies of the effects of drugs on the nervous system.
Mécanisme D'action
H-L-Lys(Palm)-OMe*HCl is believed to interact with cell membranes and proteins by forming hydrogen bonds with the hydrophilic headgroups of the lipids and proteins. This interaction allows the compound to alter the structure and function of the cell membrane, as well as to interact with proteins, allowing it to affect their structure and function. Additionally, the palmitoyl group of the compound is believed to interact with the hydrophobic regions of the cell membrane, allowing it to alter its structure and function.
Biochemical and Physiological Effects
H-L-Lys(Palm)-OMe*HCl has been studied for its potential effects on biochemical and physiological processes. Studies have shown that it can affect the structure and function of cell membranes, as well as the structure and function of proteins. Additionally, it has been shown to affect the activity of enzymes, as well as the activity of ion channels. It has also been shown to affect the expression of genes, as well as the metabolism of cells.
Avantages Et Limitations Des Expériences En Laboratoire
H-L-Lys(Palm)-OMe*HCl has several advantages for use in lab experiments. It is relatively easy to synthesize, and is relatively stable in solution. Additionally, it is relatively non-toxic, making it safe to handle and use in experiments. However, there are also some limitations to its use. It is relatively expensive, and can be difficult to obtain in large quantities. Additionally, its effects on biochemical and physiological processes are not fully understood, making it difficult to predict its effects in experiments.
Orientations Futures
There are several potential future directions for the use of H-L-Lys(Palm)-OMe*HCl in scientific research. One potential direction is to use the compound to study the effects of drugs and toxins on cell membranes and proteins. Additionally, the compound could be used to study the structure and function of cell membranes, as well as the structure and function of proteins. Additionally, the compound could be used to study the effects of drugs on the nervous system, as well as the metabolism of cells. Finally, the compound could be used to study the effects of drugs on gene expression.
Méthodes De Synthèse
H-L-Lys(Palm)-OMe*HCl is synthesized from the amino acid L-lysine by attaching a palmitoyl group to the lysine residue. This is typically done using a reaction between the lysine residue and palmitoyl chloride in the presence of a base, such as triethylamine or diisopropylethylamine. The reaction produces a mixture of the desired product, H-L-Lys(Palm)-OMe*HCl, and a byproduct, HCl, which is then removed by filtration or distillation.
Propriétés
IUPAC Name |
methyl (2S)-2-amino-6-(hexadecanoylamino)hexanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46N2O3.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22(26)25-20-17-16-18-21(24)23(27)28-2;/h21H,3-20,24H2,1-2H3,(H,25,26);1H/t21-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIHHZCYDFFYHP-BOXHHOBZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H47ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-L-Lys(Palm)-OMe*HCl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}propanoic acid](/img/structure/B6353514.png)
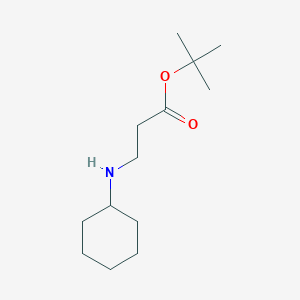
![tert-Butyl 3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6353536.png)
![tert-Butyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B6353544.png)
![1-{3-[(3-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353555.png)
![7,7-Dimethyl-1-((((4-(isopropyl)phenyl)amino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6353570.png)


